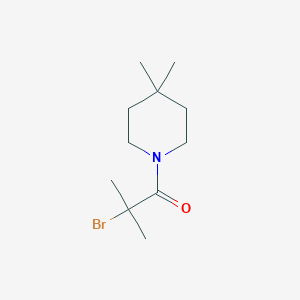
2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one
Overview
Description
2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound that has been studied extensively in recent years due to its unique properties. It is a brominated analog of the piperidine class of molecules, and is structurally similar to many other brominated compounds. It has been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Solvent Participation in Solvolysis
The solvolysis of bromoalkanes, including compounds similar to 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one, has been a topic of research. Studies like the one by Liu, Hou, and Tsao (2009) have explored the solvolysis of tertiary bromoalkanes in various solvents. This research provides insight into the solvent participation and mechanisms involved in these processes, which is crucial for understanding the chemical behavior of such compounds (Liu, Hou, & Tsao, 2009).
Detection and Quantification in Biological Samples
The development of tests for detecting and quantifying bromopropanes, related to 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one, in human urine is significant for health and safety in industrial contexts. B'hymer and Cheever (2005) developed a method for this purpose, considering the health concerns for workers exposed to such compounds due to their chronic toxicity (B'hymer & Cheever, 2005).
Reactivity and Isomerism Studies
Müller, Fruwert, and Geiseler (1981) investigated the rotational isomerism of bromopropanes, which is relevant for understanding the physical and chemical properties of similar compounds like 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one. Their study focused on the liquid phase and aimed to understand the conformer's enthalpy differences (Müller, Fruwert, & Geiseler, 1981).
Synthesis and Application in Organic Chemistry
Scott, Schareina, Tok, and Kempe (2004) explored the synthesis of complex compounds using bromo derivatives. Their work sheds light on the methods of creating various derivatives, which can have implications for the synthesis and application of 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one in organic chemistry (Scott, Schareina, Tok, & Kempe, 2004).
properties
IUPAC Name |
2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-10(2)5-7-13(8-6-10)9(14)11(3,4)12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYIHZJNKXPAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C(C)(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




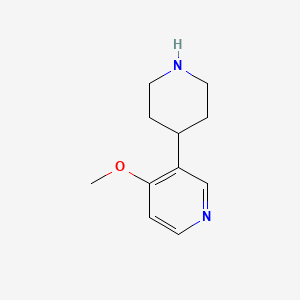
![[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B1408334.png)
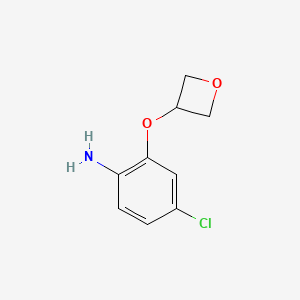
amine](/img/structure/B1408337.png)

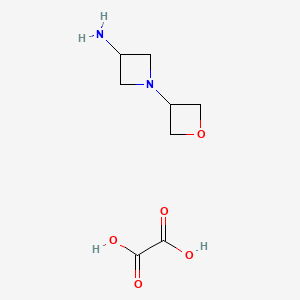



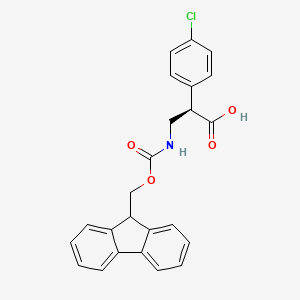
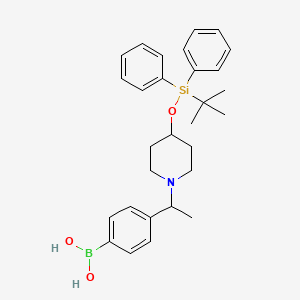
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)
![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)